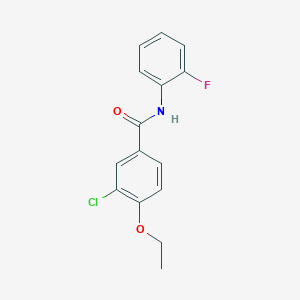
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETT, and it is a heterocyclic organic compound that contains an oxadiazole ring. The unique chemical structure of ETT makes it a promising candidate for various scientific studies, including drug discovery, material science, and biochemistry.
Wirkmechanismus
The mechanism of action of ETT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in disease progression. For example, ETT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By inhibiting the activity of COX-2, ETT can reduce inflammation and provide relief from various inflammatory diseases.
Biochemical and Physiological Effects
ETT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, ETT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ETT has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ETT in lab experiments include its high potency and selectivity, which make it a promising candidate for drug discovery and other scientific studies. However, the limitations of using ETT in lab experiments include its complex synthesis process and potential toxicity, which require careful handling and control of reaction conditions.
Zukünftige Richtungen
There are several future directions for the study of ETT, including:
1. Further exploration of its anti-cancer properties and potential use in cancer therapy.
2. Investigation of its potential use in the treatment of various inflammatory diseases.
3. Study of its mechanism of action and identification of its molecular targets.
4. Development of new synthetic methods for the production of ETT and its analogs.
5. Investigation of its potential use in material science and other fields.
Conclusion
In conclusion, 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique chemical structure of ETT makes it a promising candidate for drug discovery, material science, and biochemistry. Further research is needed to fully understand the potential of ETT and its analogs in various scientific fields.
Synthesemethoden
The synthesis of ETT involves a multistep reaction that starts with the reaction of 4-ethylbenzoyl hydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid. The resulting product is then reacted with phosphorous oxychloride and triethylamine to obtain the final product, 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. The synthesis of ETT is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
ETT has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of ETT is in drug discovery, where it has been shown to exhibit significant biological activity against various diseases. For example, ETT has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. Additionally, ETT has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-5-12-6-8-13(9-7-12)19-20-18(21-25-19)14-10-15(22-2)17(24-4)16(11-14)23-3/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWLWFBULBAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)





![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)
